Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are found in various natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate typically involves the reaction of 1,4-naphthoquinone with ethanedioic acid under specific conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, which have been studied for their potential antimicrobial, antitumoral, and other biological activities .
Wissenschaftliche Forschungsanwendungen
Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate has been extensively studied for its applications in scientific research:
Chemistry: The compound is used as a precursor for synthesizing other naphthoquinone derivatives with specific properties.
Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: The compound and its derivatives have shown potential as antitumoral agents, with studies indicating their effectiveness against certain cancer cell lines.
Wirkmechanismus
The mechanism of action of Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in cell death. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis, making it effective against microbial and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar biological activities.
Lawsone: Another naphthoquinone derivative known for its antimicrobial properties.
Menadione: A synthetic naphthoquinone with vitamin K activity.
Uniqueness
Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate is unique due to its specific structure, which allows for the formation of various derivatives with enhanced biological activities. Its ability to generate ROS and induce oxidative stress makes it particularly effective in antimicrobial and antitumoral applications .
Eigenschaften
CAS-Nummer |
137865-67-9 |
---|---|
Molekularformel |
C22H10O8 |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
bis(1,4-dioxonaphthalen-2-yl) oxalate |
InChI |
InChI=1S/C22H10O8/c23-15-9-17(19(25)13-7-3-1-5-11(13)15)29-21(27)22(28)30-18-10-16(24)12-6-2-4-8-14(12)20(18)26/h1-10H |
InChI-Schlüssel |
OXWJWCXVQNKRRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)OC(=O)C(=O)OC3=CC(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.